molecular formula C20H20O2T10 B1168253 paflufocon A CAS No. 115965-80-5

paflufocon A

Cat. No.: B1168253
CAS No.: 115965-80-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paflufocon A is a rigid gas-permeable (RGP) contact lens material classified as a fluorosilicone acrylate copolymer. It was first approved by the U.S. FDA in 1987 for daily wear (DW) lenses, marking a significant advancement in RGP technology . Its development prioritized oxygen permeability (Dk) and durability, with a Dk of 92 barrers measured via the Fatt method (FluoroPerm®92) . This compound served as the foundation for subsequent modifications, including Paflufocon B, C, and D, which were engineered to address specific clinical needs such as extended wear (EW) and overnight orthokeratology (Ortho-K) .

Properties

CAS No.

115965-80-5

Molecular Formula

C20H20O2T10

Origin of Product

United States

Chemical Reactions Analysis

Polymerization and Structural Formation

Paflufocon A is synthesized through the copolymerization of fluorosilicone acrylate monomers under controlled thermal or UV-initiated conditions. This process creates a cross-linked polymer network with the following characteristics:

  • Refractive Index : 1.442 (measured at 25°C)

  • Oxygen Permeability (Dk) : 92 (for FluoroPerm® 92 variant)

  • Wettability : Receding contact angle of 42° after surface treatment

The polymerization involves free-radical mechanisms, where acrylate groups undergo chain-growth reactions to form a three-dimensional thermoset structure. This network provides mechanical stability while retaining gas permeability due to fluorosiloxane segments .

Surface Modification Reactions

This compound lenses undergo surface treatments to improve biocompatibility and wettability. Key reactions include:

Covalent Bonding of Polyethylene Glycol (PEG)

  • Process : Tangible™ Hydra-PEG technology covalently bonds PEG polymers to the lens surface via reactive silane or methacrylate groups .

  • Impact :

    • Reduces receding contact angle from >80° (untreated) to 42°

    • Enhances surface hydrophilicity without altering bulk material properties

Plasma Treatment

  • Purpose : Introduces polar functional groups (e.g., -COOH, -OH) to enable subsequent chemical modifications .

  • Conditions : Low-pressure plasma with oxygen or nitrogen gases .

Stability Under Physiological Conditions

This compound demonstrates hydrolytic stability due to its fluorinated backbone. Critical data includes:

PropertyValueSource
Luminous Transmittance98% (clear lenses)
Thermal Degradation Onset>250°C
Protein Adsorption<10% vs. untreated lenses

The material resists enzymatic degradation in tear fluid, maintaining structural integrity during extended wear .

Comparative Reactivity with Ocular Components

Studies on RGP lenses using similar fluorosiloxane polymers (paflufocon D) reveal:

  • Hypoxia-Induced Changes :

    • Corneal epithelial permeability increased by 28% with medium-Dk (49) vs. 12% with high-Dk (92) lenses after 8-hour wear .

    • Central corneal swelling: 3.2% (medium-Dk) vs. 1.8% (high-Dk) .

These effects correlate with oxygen transmissibility rather than direct chemical reactions between this compound and corneal tissues .

Manufacturing-Scale Reactions

Industrial production involves:

  • Lathe Cutting/Molding : this compound blanks are machined into lens geometries.

  • Post-Curing : Secondary UV exposure ensures complete cross-linking .

  • Surface Functionalization : Sequential treatment with plasma and PEG solutions .

Reaction parameters for surface grafting (Table 1, ):

StepDurationTemperatureKey Reagents
Plasma Activation5 min25°CO₂/N₂ mixture
PEG Solution Immersion24 hrs37°CMethacrylate-PEG

Comparison with Similar Compounds

Paflufocon A vs. Paflufocon B

  • Material Properties :

    • This compound : Dk = 92 barrers (Fatt method); refractive index = 1.449; water content <1% .
    • Paflufocon B : A modified version of this compound with improved oxygen transmission (Dk = 60 barrers via Fatt method; FluoroPerm®60). It retains the fluorosilicone acrylate structure but incorporates adjustments to enhance wettability and reduce corneal stress during EW .
  • Paflufocon B: Approved for DW and EW (up to 7 days) and used in reverse-geometry Ortho-K lenses (e.g., Paragon CRT®). However, its moderate Dk resulted in higher rates of corneal edema compared to Paflufocon D, particularly in patients with elevated oxygen demands .
  • Key Findings :

    • In a randomized study comparing Paflufocon B and D, Paflufocon B showed a statistically higher incidence of halos (22% vs. 15%) and edema (8% vs. 5%) during two-month follow-ups, likely due to its lower Dk .

This compound vs. Paflufocon D

  • Material Properties :

    • Paflufocon D : Boasts the highest oxygen permeability in the series (Dk = 100 barrers via ISO method; 151 barrers via Fatt method). It features a thermoset fluorosilicone acrylate composition with a refractive index of 1.442 and reduced hardness (79 Shore D) for enhanced comfort during overnight wear .
  • Clinical Applications :

    • Paflufocon D is FDA-approved for overnight Ortho-K without age restrictions, correcting myopia up to −6.00 D and astigmatism up to −1.75 D . Its high Dk minimizes hypoxia-related complications, making it superior to this compound and B for extended wear .

This compound vs. Paflufocon C

  • Material Properties :

    • Paflufocon C : Lower Dk (30 barrers via Fatt method; FluoroPerm®30), primarily used for daily wear in standard RGP designs. It has a higher refractive index (1.466) and is less suitable for overnight applications .
  • Clinical Applications: Paflufocon C is indicated for routine myopia/hyperopia correction but lacks approval for Ortho-K.

Research Insights and Clinical Implications

  • Oxygen Permeability Trends : The evolution from this compound to D reflects a prioritization of Dk, with Paflufocon D’s ISO-measured Dk of 100 being the industry benchmark for overnight Ortho-K .
  • Safety Profiles : While Paflufocon B and D were deemed statistically equivalent in a 2002 FDA review, real-world data emphasize Paflufocon D’s lower risk of edema (p < 0.05) .
  • Regulatory Milestones : Paflufocon D’s approval in 2001 for ages ≥12 marked a paradigm shift in myopia management, leveraging high Dk to expand treatment accessibility .

Q & A

Q. What are the key physicochemical properties of paflufocon A relevant to its application in biomedical devices?

Q. How does this compound compare to other RGP materials (e.g., paflufocon B/D) in terms of biocompatibility?

Comparative studies require in vitro cytotoxicity assays (ISO 10993-5) and in vivo ocular irritation models (Draize test). Key considerations:

  • Material composition : this compound’s fluorosilicone acrylate structure may reduce protein adhesion vs. silicone hydrogels .
  • Clinical relevance : Prioritize human corneal epithelial cell lines (e.g., HCEC) for in vitro testing to mimic physiological responses.
  • Statistical analysis : Use ANOVA with post-hoc tests to compare group differences in inflammatory markers (e.g., IL-6, TNF-α).

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s oxygen permeability across studies?

Discrepancies often arise from methodological variability. To address this:

  • Standardize protocols : Adhere to ISO 18369-4 for Dk measurements, ensuring consistent temperature (35°C) and humidity (95% RH).
  • Control for thickness : Include material thickness as a covariate in regression models, as permeability inversely correlates with thickness .
  • Replicate across labs : Collaborate via multi-center studies to isolate equipment- or operator-dependent biases .

Q. How can researchers mitigate confounding variables in clinical trials evaluating this compound-based lenses for myopia control?

Key strategies include:

  • Randomization : Use block randomization to balance covariates (e.g., baseline refractive error, age).
  • Blinding : Double-mask participants and clinicians to reduce performance bias.
  • Longitudinal data analysis : Apply mixed-effects models to account for individual variability in corneal curvature changes over time . Example covariates to track:
VariableMeasurement ToolFrequency
Corneal TopographyScheimpflug ImagingBaseline, 6mo, 12mo
Tear Film StabilityTear Break-Up Time (TBUT)Monthly

Q. What statistical approaches are recommended for analyzing nonlinear relationships in this compound’s mechanical performance under varying environmental conditions?

  • Nonparametric regression : Use generalized additive models (GAMs) to capture humidity/temperature effects on tensile strength.
  • Sensitivity analysis : Quantify the impact of outlier removal on model robustness.
  • Data visualization : Generate 3D surface plots to illustrate interactions between variables (e.g., humidity × temperature → stress-strain curves) .

Methodological Guidance

Q. How should researchers structure a study to investigate this compound’s long-term stability in ocular environments?

  • Accelerated aging : Expose samples to 40°C/75% RH for 6 months (equivalent to ~2 years of wear).
  • Outcome metrics : Monitor changes in Dk value, surface roughness (via AFM), and optical clarity (UV-Vis spectroscopy).
  • Ethical compliance : Obtain IRB approval for human-derived tear fluid use in in vitro simulations .

Q. What are best practices for synthesizing this compound in laboratory settings to ensure reproducibility?

  • Documentation : Record monomer ratios (e.g., fluorosilicone acrylate : crosslinker) and curing parameters (time, UV intensity).
  • Quality control : Implement batch testing with HPLC to verify purity (>99%) and FTIR for structural validation.
  • Data sharing : Publish raw synthesis data in repositories like Zenodo to enhance transparency .

Addressing Data Gaps and Contradictions

Q. How can researchers reconcile conflicting findings on this compound’s protein adsorption rates?

  • Meta-analysis : Pool data from studies using PRISMA guidelines, weighting results by sample size and methodology rigor.
  • In silico modeling**: Apply molecular dynamics simulations to predict protein-material interactions, complementing empirical data .

Q. What steps ensure methodological rigor when comparing this compound to novel biomaterials?

  • Pre-registration : Submit study protocols to platforms like ClinicalTrials.gov to reduce reporting bias.
  • Negative controls : Include uncoated substrates or commercial RGP lenses as benchmarks.
  • Peer review : Share preliminary data with experts to validate experimental design before full-scale trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.